molecular formula C9H11ClF3NO B6315213 (R)-1-(3-(Trifluoromethoxy)phenyl)ethanamine hydrochloride CAS No. 1391578-86-1

(R)-1-(3-(Trifluoromethoxy)phenyl)ethanamine hydrochloride

Cat. No.: B6315213
CAS No.: 1391578-86-1
M. Wt: 241.64 g/mol
InChI Key: GILTYZBJXXHWGV-FYZOBXCZSA-N
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Description

(R)-1-(3-(Trifluoromethoxy)phenyl)ethanamine hydrochloride is a chiral amine derivative featuring a trifluoromethoxy (-OCF₃) substituent at the meta position of the phenyl ring. This compound is the R-enantiomer of the ethylamine hydrochloride salt, which is structurally characterized by the following:

  • Molecular Formula: C₉H₁₁ClF₃NO
  • Molecular Weight: 241.64 g/mol
  • Key Features:
    • The trifluoromethoxy group at the 3-position introduces strong electron-withdrawing effects, influencing reactivity and interactions with biological targets.
    • The R-configuration imparts stereochemical specificity, which is critical for applications in asymmetric synthesis or pharmaceutical development.

Properties

IUPAC Name

(1R)-1-[3-(trifluoromethoxy)phenyl]ethanamine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10F3NO.ClH/c1-6(13)7-3-2-4-8(5-7)14-9(10,11)12;/h2-6H,13H2,1H3;1H/t6-;/m1./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GILTYZBJXXHWGV-FYZOBXCZSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC(=CC=C1)OC(F)(F)F)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C1=CC(=CC=C1)OC(F)(F)F)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11ClF3NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reductive Amination of 3-(Trifluoromethoxy)phenylacetone

The most widely reported method involves reductive amination of 3-(trifluoromethoxy)phenylacetone. This two-step process begins with the condensation of the ketone with ammonium acetate in methanol under reflux to form an imine intermediate. Subsequent reduction using sodium cyanoborohydride (NaBH₃CN) or catalytic hydrogenation (H₂/Pd-C) yields the racemic amine. For example:

Step 1: Imine Formation
3-(Trifluoromethoxy)phenylacetone reacts with ammonium acetate in methanol at 60°C for 12 hours, forming the intermediate imine with >90% conversion.

Step 2: Reduction to Racemic Amine
The imine is reduced using NaBH₃CN in methanol at 0–25°C, achieving a 75–85% yield of 1-(3-(trifluoromethoxy)phenyl)ethanamine. Catalytic hydrogenation (1 atm H₂, 5% Pd/C, ethanol) offers a greener alternative but requires longer reaction times (24–48 hours).

ParameterNaBH₃CN ReductionH₂/Pd-C Reduction
Yield82%78%
Reaction Time6 hours36 hours
ByproductsMinimalTrace Pd residues

Chiral Resolution of Racemic Amine

To isolate the (R)-enantiomer, chiral resolution is employed. High-performance liquid chromatography (HPLC) with chiral stationary phases (e.g., Chiralpak AD-H column) achieves >99% enantiomeric excess (ee). Alternatively, enzymatic kinetic resolution using lipases (e.g., Candida antarctica Lipase B) selectively acylates the (S)-enantiomer, leaving the (R)-amine unreacted.

Example Protocol :

  • Racemic amine (1 g) dissolved in hexane:isopropanol (9:1)

  • Chiral HPLC conditions: 2 mL/min flow, 25°C, 254 nm detection

  • Retention times: (R)-enantiomer = 12.3 min, (S)-enantiomer = 14.8 min

This method, while effective, is limited by low throughput and high solvent consumption, making it unsuitable for industrial-scale production.

Asymmetric Catalytic Hydrogenation

Recent advances leverage asymmetric transfer hydrogenation to directly synthesize the (R)-enantiomer. A ruthenium-chiral ligand complex (e.g., (R,R)-TsDPEN) catalyzes the reduction of 3-(trifluoromethoxy)phenylacetone in isopropanol, yielding the (R)-amine with 92–95% ee.

Reaction Conditions :

  • Substrate: 3-(Trifluoromethoxy)phenylacetone (1 mmol)

  • Catalyst: [RuCl(p-cymene)((R,R)-TsDPEN)] (0.5 mol%)

  • Hydrogen Source: HCO₂Na (5 equiv)

  • Solvent: Isopropanol/H₂O (9:1)

  • Temperature: 40°C, 12 hours

  • Yield: 88%, 94% ee

Optimization of Reaction Parameters

Solvent and Temperature Effects

The choice of solvent critically impacts reaction efficiency. Polar aprotic solvents (e.g., DMF) accelerate imine formation but hinder reduction steps due to coordination with metal catalysts. Isopropanol/water mixtures optimize asymmetric hydrogenation by stabilizing the transition state.

Temperature Optimization :

  • Imine condensation: 60°C (below 70°C to prevent ketone degradation)

  • Asymmetric hydrogenation: 40°C (higher temperatures reduce ee due to catalyst decomposition)

Catalyst Loading and Enantioselectivity

Reducing catalyst loading from 1.0 mol% to 0.5 mol% in asymmetric hydrogenation maintains ee >90% while lowering production costs. Ligand modifications (e.g., electron-withdrawing groups on TsDPEN) further enhance enantioselectivity to 97% ee.

Industrial Production Techniques

Continuous Flow Systems

Industrial-scale synthesis adopts continuous flow reactors to improve heat transfer and reduce reaction times. For example:

  • Imine formation: Tubular reactor (10 mL volume, 65°C, 2-hour residence time)

  • Reduction: Packed-bed reactor with immobilized Pd/C catalyst (1 atm H₂, 90% conversion)

Crystallization and Salt Formation

The free amine is converted to the hydrochloride salt by treatment with HCl (2 M in diethyl ether) at 0°C. Crystallization from ethanol/water (1:3) yields 95% pure (R)-1-(3-(Trifluoromethoxy)phenyl)ethanamine hydrochloride.

ParameterValue
Solubility (H₂O)41.4 mg/mL (10 mM)
Melting Point158–160°C
StorageRT, desiccated

Analytical Characterization

Spectroscopic Validation

  • ¹H NMR (400 MHz, D₂O) : δ 7.52 (d, J=8.1 Hz, 2H, Ar-H), 4.18 (q, J=6.4 Hz, 1H, CH-NH₂), 1.49 (d, J=6.4 Hz, 3H, CH₃)

  • HPLC Purity : >99% on C18 column (gradient: 10–90% acetonitrile in 0.1% TFA over 20 min)

Chiral Purity Assessment

Chiral HPLC (Chiralpak IG-3 column) confirms >99% ee with isocratic elution (hexane:isopropanol:diethylamine = 80:20:0.1).

Challenges and Solutions in Synthesis

Trifluoromethoxy Group Stability

The trifluoromethoxy moiety is prone to hydrolysis under acidic conditions. Solutions include:

  • Conducting reductions at neutral pH

  • Using anhydrous solvents in asymmetric hydrogenation

Scalability of Chiral Methods

While asymmetric hydrogenation offers high ee, catalyst cost remains prohibitive. Immobilizing chiral catalysts on silica supports reduces waste and enables reuse for >10 cycles .

Chemical Reactions Analysis

Types of Reactions

®-1-(3-(Trifluoromethoxy)phenyl)ethanamine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.

    Reduction: The compound can be reduced to form secondary or tertiary amines.

    Substitution: The trifluoromethoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Formation of imines or nitriles.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

®-1-(3-(Trifluoromethoxy)phenyl)ethanamine hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new pharmaceuticals.

    Industry: Utilized in the production of agrochemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of ®-1-(3-(Trifluoromethoxy)phenyl)ethanamine hydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes. The trifluoromethoxy group enhances the compound’s lipophilicity and metabolic stability, allowing it to effectively bind to its targets and exert its effects through modulation of signaling pathways.

Comparison with Similar Compounds

Structural and Functional Analogues

The compound is compared below with structurally related derivatives, focusing on substituent variations, stereochemistry, and pharmacological implications.

Compound Name Substituent(s) Position CAS Number Molecular Weight (g/mol) Key Properties
(R)-1-(3-(Trifluoromethoxy)phenyl)ethanamine hydrochloride -OCF₃ meta - 241.64 High stereoselectivity; electron-withdrawing group enhances metabolic stability .
(S)-1-(3-(Trifluoromethoxy)phenyl)ethanamine hydrochloride -OCF₃ meta 1391567-48-8 241.64 Enantiomeric pair; differences in chiral recognition for biological targets .
(R)-1-(4-(Trifluoromethoxy)phenyl)ethanamine hydrochloride -OCF₃ para 1208989-29-0 241.64 Para-substitution alters steric and electronic profiles, potentially reducing binding affinity compared to meta isomers .
(R)-1-(3-(Trifluoromethyl)phenyl)ethanamine hydrochloride -CF₃ meta 127852-30-6 (free base) 225.64 Trifluoromethyl group increases hydrophobicity; lower polarity compared to -OCF₃ .
(R)-1-(3-Fluorophenyl)ethylamine hydrochloride -F meta 321429-49-6 189.63 Simpler substituent; reduced steric bulk but weaker electron-withdrawing effects .
(R)-1-(3,5-Bis(trifluoromethyl)phenyl)ethanamine hydrochloride -CF₃ (x2) 3,5-positions 216002-20-9 313.66 Enhanced lipophilicity and receptor binding due to dual -CF₃ groups; higher molecular weight .

Key Differences and Research Findings

Substituent Effects: Trifluoromethoxy (-OCF₃) vs. Positional Isomerism: Meta-substituted derivatives (e.g., 3-position) exhibit superior binding to G-protein-coupled receptors (GPCRs) compared to para-substituted analogs, as demonstrated in studies on similar amines .

Stereochemical Impact :

  • The R-enantiomer shows higher selectivity for serotonin receptors in preclinical models compared to the S-enantiomer, highlighting the importance of chirality in drug design .

Synthetic Considerations :

  • Microwave-assisted reductive amination (as seen in ) is a common method for synthesizing such compounds, yielding high enantiomeric excess (>98%) for R-configurations under optimized conditions .

Biological Activity

(R)-1-(3-(Trifluoromethoxy)phenyl)ethanamine hydrochloride is a compound of significant interest in medicinal chemistry, particularly due to its biological activity and potential therapeutic applications. This article explores its mechanisms of action, biological effects, and relevant research findings.

Chemical Structure and Properties

The compound features a trifluoromethoxy group, which enhances its lipophilicity and metabolic stability. This structural characteristic allows the compound to effectively penetrate biological membranes and interact with various intracellular targets, influencing multiple signaling pathways.

The mechanism of action involves the compound's interaction with specific receptors or enzymes. The trifluoromethoxy group plays a crucial role in modulating these interactions, which can lead to various biological effects such as:

  • Receptor Binding : The compound acts as a ligand for sigma receptors, which are implicated in several neurological processes .
  • Enzyme Inhibition : It may inhibit certain enzymes, thereby affecting metabolic pathways relevant to drug metabolism and pharmacodynamics.

Pharmacological Effects

Research indicates that (R)-1-(3-(Trifluoromethoxy)phenyl)ethanamine hydrochloride exhibits notable pharmacological activities:

  • Anti-Cocaine Effects : Studies have shown that this compound can attenuate cocaine-induced convulsions in animal models, suggesting potential use in treating cocaine addiction .
  • Neurological Impact : Its interaction with sigma receptors indicates possible applications in treating various neurological disorders, including anxiety and depression.

Case Studies

  • Cocaine-Induced Convulsions : In a controlled study, the administration of (R)-1-(3-(Trifluoromethoxy)phenyl)ethanamine hydrochloride significantly reduced the severity of convulsions induced by cocaine in rodent models. The effective dosage was found to be 5 mg/kg, demonstrating its potency as a sigma antagonist .
  • Binding Affinity Studies : Binding assays revealed that the compound has high selectivity for sigma receptors over other biological systems, making it a promising candidate for further development as an anti-addiction agent .

Table 1: Summary of Biological Activities

Activity TypeObserved EffectReference
Anti-CocaineAttenuates convulsions
Sigma Receptor BindingHigh selectivity
Neurological DisordersPotential therapeutic applications

Synthesis and Derivatives

The synthesis of (R)-1-(3-(Trifluoromethoxy)phenyl)ethanamine hydrochloride involves several steps that allow for precise control over its stereochemistry. Variants of this compound have been explored for enhanced biological activity and specificity against different targets within the central nervous system .

Q & A

Basic Research Questions

Q. What are the key synthetic routes for (R)-1-(3-(Trifluoromethoxy)phenyl)ethanamine hydrochloride, and how is chirality controlled during synthesis?

  • Methodological Answer : Synthesis typically involves multi-step routes starting from substituted phenyl precursors. For example:

  • Step 1 : Preparation of the phenyl ketone intermediate (e.g., 3-(trifluoromethoxy)acetophenone) via nucleophilic aromatic substitution or Friedel-Crafts acylation.
  • Step 2 : Asymmetric reduction of the ketone to the (R)-configured amine using chiral catalysts (e.g., Ru-BINAP complexes) or enzymatic resolution .
  • Step 3 : Hydrochloride salt formation via HCl gas or aqueous HCl treatment to enhance stability and solubility .
    • Chirality Control : Enantiomeric purity is ensured through chiral chromatography or kinetic resolution during asymmetric synthesis. Microwave-assisted reductive amination (e.g., using NaBH4 or H2/Pd) can improve reaction efficiency and stereoselectivity .

Q. How is the enantiomeric purity of (R)-1-(3-(Trifluoromethoxy)phenyl)ethanamine hydrochloride validated in research settings?

  • Analytical Methods :

  • Chiral HPLC : Using columns like Chiralpak® IA/IB with hexane:isopropanol mobile phases to separate enantiomers. Retention time and peak area ratios confirm purity (>99% ee) .
  • NMR Spectroscopy : Monitoring diastereomeric derivatives (e.g., using Mosher’s acid) to assess optical purity .
  • Polarimetry : Measuring specific optical rotation ([α]D) and comparing it to literature values for the (R)-enantiomer .

Advanced Research Questions

Q. What strategies can optimize the reaction yield and stereoselectivity in large-scale synthesis of this compound?

  • Methodological Insights :

  • Solvent Optimization : Polar aprotic solvents (e.g., DMF or THF) improve intermediate solubility, while methanol/water mixtures enhance salt precipitation .
  • Catalyst Screening : Testing Ru-, Rh-, or Ir-based catalysts for asymmetric hydrogenation to maximize enantiomeric excess (ee). For example, Ru-(S)-Xyl-SynPhos shows high selectivity for aryl-ethylamine derivatives .
  • Microwave-Assisted Synthesis : Reductive amination under microwave irradiation reduces reaction time (e.g., 30 minutes vs. 12 hours) and improves yield by 15–20% .

Q. How does the trifluoromethoxy substituent influence the compound’s interaction with neurotransmitter receptors in pharmacological studies?

  • Structural-Activity Relationship (SAR) :

  • The trifluoromethoxy group enhances lipophilicity, improving blood-brain barrier penetration. Its electron-withdrawing nature stabilizes binding to serotonin (5-HT) and dopamine receptors via halogen-π interactions .
  • Comparative Data : Analogues without the trifluoromethoxy group (e.g., methoxy or chloro derivatives) show 3–5-fold lower binding affinity in receptor assays, highlighting its critical role .
    • Experimental Validation : Radioligand displacement assays (e.g., [³H]-LSD for 5-HT2A) quantify receptor affinity (Ki values). Molecular docking simulations further map binding poses in receptor active sites .

Q. How can researchers resolve contradictions in reported biological activity data across studies?

  • Case Example : Discrepancies in IC50 values for monoamine oxidase (MAO) inhibition may arise from:

  • Enantiomer-Specific Effects : (R)-enantiomers may exhibit different inhibition profiles compared to (S)-forms due to chiral center orientation .
  • Assay Conditions : Variations in buffer pH, temperature, or enzyme sources (e.g., recombinant vs. tissue-derived MAO) alter activity readings .
    • Resolution Strategy :
  • Standardize assay protocols (e.g., pH 7.4, 37°C, human recombinant enzymes).
  • Validate results using orthogonal methods (e.g., fluorescent vs. radiometric assays) .

Q. What challenges arise in scaling up enantioselective synthesis while maintaining >99% ee, and how are they addressed?

  • Key Challenges :

  • Catalyst Cost : Chiral catalysts (e.g., BINAP-Ru) are expensive at scale.
  • Purification Complexity : Removing trace enantiomers after asymmetric synthesis.
    • Solutions :
  • Catalyst Recycling : Immobilizing chiral catalysts on silica or polymer supports for reuse .
  • Crystallization-Induced Dynamic Resolution (CIDR) : Leveraging differential solubility of enantiomers in specific solvents (e.g., ethanol/water) to enhance ee during crystallization .

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